REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:29])[C:21]2[CH2:22][CH2:23][N:24]([CH2:26][C:27]#[CH:28])[CH2:25][C:20]=2[C:5]2[C:6]([OH:19])=[CH:7][C:8]([CH:10]([CH:12]([CH3:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])=[CH:9][C:4]=2[O:3]1.C1(N=C=NC2CCCCC2)CCCCC1.Cl.[N:46]1([CH2:52][CH2:53][CH2:54][C:55](O)=[O:56])[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1.CO.C(Cl)(Cl)[Cl:61]>C(Cl)Cl.C(Cl)Cl.C1CCCCC1>[ClH:61].[CH3:29][C:2]1([CH3:1])[C:21]2[CH2:22][CH2:23][N:24]([CH2:26][C:27]#[CH:28])[CH2:25][C:20]=2[C:5]2[C:6]([O:19][C:55](=[O:56])[CH2:54][CH2:53][CH2:52][N:46]3[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]3)=[CH:7][C:8]([CH:10]([CH:12]([CH3:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])=[CH:9][C:4]=2[O:3]1 |f:2.3,4.5,7.8,9.10|
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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CC1(OC2=C(C(=CC(=C2)C(C)C(CCCCC)C)O)C2=C1CCN(C2)CC#C)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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Cl.N1(CCCCC1)CCCC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CO.C(Cl)(Cl)Cl
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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methylene chloride cyclohexane
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl.C1CCCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring for about 16 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The preparation of this compound
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled
|
Type
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CUSTOM
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Details
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the by-product of dicyclohexylurea was removed by suction filtration
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Type
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CUSTOM
|
Details
|
The mother liquor was evaporated
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Type
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CUSTOM
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Details
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to give a light yellow residue which
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Type
|
CUSTOM
|
Details
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cold for 16 hours
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Duration
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16 h
|
Type
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CUSTOM
|
Details
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A small quantity of additional dicyclohexylurea was removed by filtration
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Type
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DISTILLATION
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Details
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the solvents were distilled off
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Type
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CUSTOM
|
Details
|
a rotary evaporator
|
Type
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CUSTOM
|
Details
|
The residue which remained was dried in vacuo
|
Type
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CUSTOM
|
Details
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crystallized from a mixture of methylene chloride and diethyl ether
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Type
|
CUSTOM
|
Details
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to give a colorless solid, m.p. 108°-111° C
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Reaction Time |
16 h |
Name
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|
Type
|
product
|
Smiles
|
Cl.CC1(OC2=C(C(=CC(=C2)C(C)C(CCCCC)C)OC(CCCN2CCCCC2)=O)C2=C1CCN(C2)CC#C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |